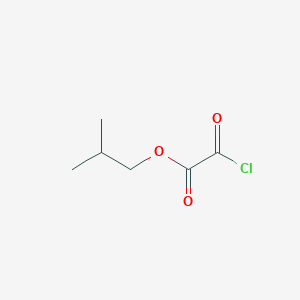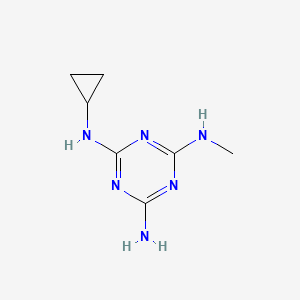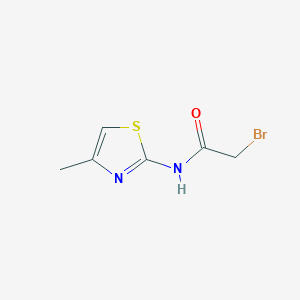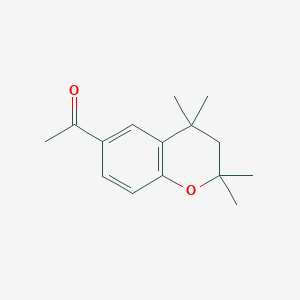![molecular formula C15H24BrN3O B8678309 4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol](/img/structure/B8678309.png)
4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol is a chemical compound with a complex structure that includes a bromopyridine moiety and an azepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol typically involves multiple steps, starting with the bromination of pyridine to form 6-bromopyridine. This intermediate is then reacted with azepane to form the azepan-4-ylamino derivative. The final step involves the addition of butan-1-ol to complete the synthesis. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups, such as amino or hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring .
科学研究应用
4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The azepane ring may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the context and application .
相似化合物的比较
Similar Compounds
4-Azepan-1-yl-butan-1-ol: Similar structure but lacks the bromopyridine moiety.
1-(6-Bromopyridin-2-yl)piperidin-4-ol: Contains a piperidine ring instead of an azepane ring
Uniqueness
4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol is unique due to the presence of both the bromopyridine and azepane moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .
属性
分子式 |
C15H24BrN3O |
|---|---|
分子量 |
342.27 g/mol |
IUPAC 名称 |
4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol |
InChI |
InChI=1S/C15H24BrN3O/c16-14-6-3-7-15(18-14)19-10-4-5-13(8-11-19)17-9-1-2-12-20/h3,6-7,13,17,20H,1-2,4-5,8-12H2 |
InChI 键 |
SOPALEVVRTVJMG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCN(C1)C2=NC(=CC=C2)Br)NCCCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol](/img/structure/B8678230.png)
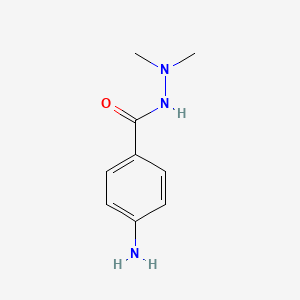
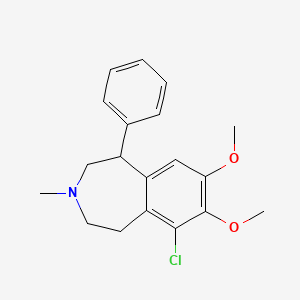
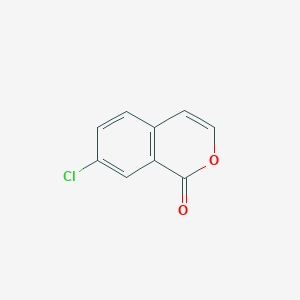
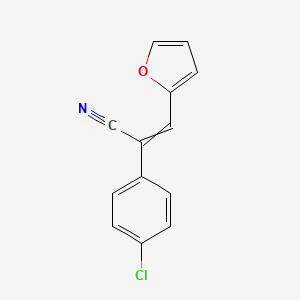
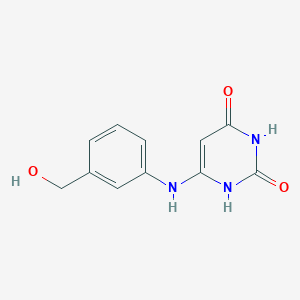

![3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B8678287.png)

